molecular formula C27H21BrN2O B11982684 9-Bromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-20-0

9-Bromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11982684
CAS No.: 303060-20-0
M. Wt: 469.4 g/mol
InChI Key: LCDVGRZTSHBTNO-UHFFFAOYSA-N
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Description

9-Bromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound is notable for its unique structure, which includes a bromine atom, a naphthalene ring, and a pyrazolo[1,5-c][1,3]oxazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, brominated aromatic compounds, and various reagents to form the pyrazolo[1,5-c][1,3]oxazine ring system. Common reaction conditions include:

    Bromination: Introduction of the bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyclization: Formation of the pyrazolo[1,5-c][1,3]oxazine ring through cyclization reactions, often involving heat and specific catalysts.

    Substitution: Introduction of the naphthalene and p-tolyl groups through substitution reactions, typically using Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

9-Bromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Bromo-2-methoxy-naphthalen-1-yl)-N-(4-bromo-phenyl)-acetamide
  • N-(4-Bromo-phenyl)-2-phenylsulfanyl-acetamide
  • 4-Bromo-2-(naphthalen-1-ylimino-methyl)-phenol

Uniqueness

9-Bromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine stands out due to its unique combination of structural features, including the bromine atom, naphthalene ring, and pyrazolo[1,5-c][1,3]oxazine ring system This combination imparts specific chemical and biological properties that differentiate it from similar compounds

Properties

CAS No.

303060-20-0

Molecular Formula

C27H21BrN2O

Molecular Weight

469.4 g/mol

IUPAC Name

9-bromo-5-(4-methylphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H21BrN2O/c1-17-6-8-19(9-7-17)27-30-25(23-15-22(28)12-13-26(23)31-27)16-24(29-30)21-11-10-18-4-2-3-5-20(18)14-21/h2-15,25,27H,16H2,1H3

InChI Key

LCDVGRZTSHBTNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Br

Origin of Product

United States

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